
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, an ethyl group, a morpholine ring, and a sulfonyl group attached to a pyridine ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the bromination of a pyridine derivative, followed by the introduction of the ethyl group through an alkylation reaction. The morpholine ring is then incorporated via a nucleophilic substitution reaction, and the sulfonyl group is added using sulfonyl chloride under basic conditions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention. Purification steps, such as recrystallization and chromatography, are crucial to obtaining the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of 5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine: shares similarities with other sulfonylpyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require precise molecular interactions.
Eigenschaften
Molekularformel |
C11H16BrN3O3S |
|---|---|
Molekulargewicht |
350.23 g/mol |
IUPAC-Name |
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C11H16BrN3O3S/c1-2-13-11-10(7-9(12)8-14-11)19(16,17)15-3-5-18-6-4-15/h7-8H,2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
ABPQRKSGUOQCQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=N1)Br)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


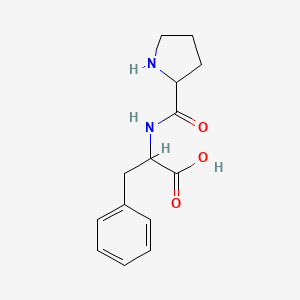
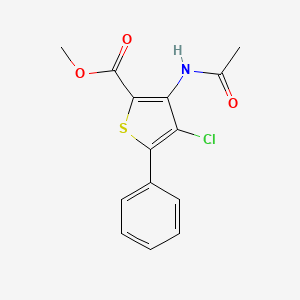
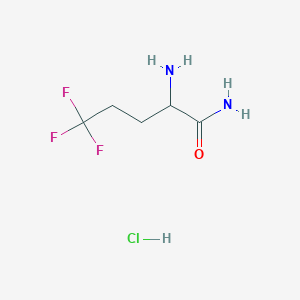
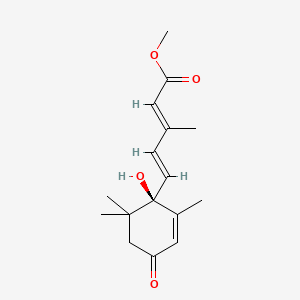

![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
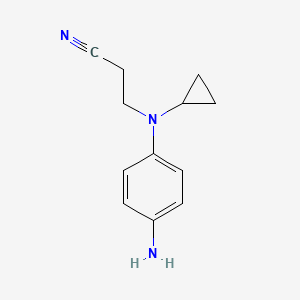
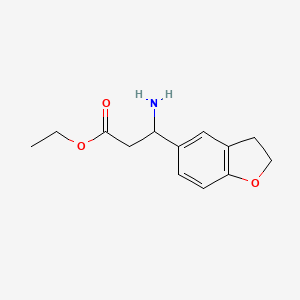
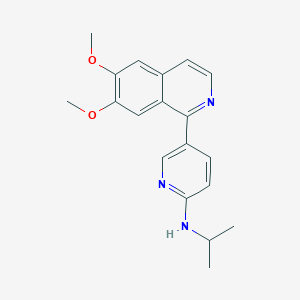
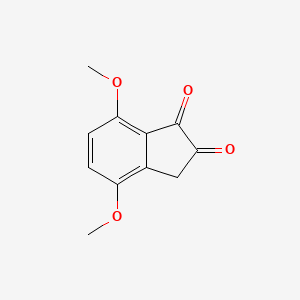

![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
